molecular formula C16H16ClN5 B8210248 TDI-10229

TDI-10229

Cat. No.: B8210248
M. Wt: 313.78 g/mol
InChI Key: VSMTYSWGHKYXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TDI-10229 involves a series of chemical reactions designed to achieve high potency and selectivity for soluble adenylyl cyclase. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

TDI-10229 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

TDI-10229 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of soluble adenylyl cyclase in various chemical processes.

    Biology: The compound is used to investigate the biological functions of soluble adenylyl cyclase in cellular signaling pathways.

    Medicine: this compound is being explored for its potential therapeutic applications in treating diseases related to dysregulated soluble adenylyl cyclase activity, such as certain types of cancer and metabolic disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

TDI-10229 exerts its effects by inhibiting the activity of soluble adenylyl cyclase. This enzyme is responsible for converting adenosine triphosphate to cyclic adenosine monophosphate, a critical second messenger involved in various cellular processes. By inhibiting soluble adenylyl cyclase, this compound disrupts the production of cyclic adenosine monophosphate, thereby affecting the downstream signaling pathways regulated by this second messenger .

Comparison with Similar Compounds

TDI-10229 is unique compared to other soluble adenylyl cyclase inhibitors due to its high potency and oral bioavailability. Similar compounds include:

This compound stands out due to its improved pharmacokinetic properties, making it a valuable tool for in vivo studies and potential therapeutic applications.

Properties

IUPAC Name

4-(4-benzyl-1,5-dimethylpyrazol-3-yl)-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c1-10-12(8-11-6-4-3-5-7-11)15(21-22(10)2)13-9-14(17)20-16(18)19-13/h3-7,9H,8H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMTYSWGHKYXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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